2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWATWCTLTYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biological Activity
2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of such compounds is often influenced by their structural features, particularly the presence of fluorine substituents which can enhance lipophilicity and alter metabolic pathways.
- Molecular Formula : C10H8F4O2
- Molecular Weight : 240.16 g/mol
- SMILES Notation : C1=CC(=C(C(=C1C(=O)O)F)F)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Fluorinated compounds often exhibit enhanced binding affinities due to:
- Increased lipophilicity leading to better membrane permeability.
- Stronger C-F bonds contributing to metabolic stability.
Antimicrobial Activity
Recent studies have indicated that fluorinated benzaldehydes possess significant antimicrobial properties. For instance, research has shown that derivatives similar to this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the Minimum Inhibitory Concentrations (MICs) of various fluorinated compounds:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Fluoro-6-(trifluoroethoxy)benzaldehyde | 32 | Staphylococcus aureus |
| 3-Fluoro-4-methylbenzaldehyde | 64 | Escherichia coli |
These findings suggest that the incorporation of trifluoroethoxy groups enhances the antimicrobial efficacy of benzaldehyde derivatives.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent cytotoxicity profile:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results imply that the compound may serve as a potential lead for further development in cancer therapy.
Enzyme Inhibition
Fluorinated benzaldehydes have also been investigated for their ability to inhibit specific enzymes. For example, studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12 |
This inhibition suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various fluorinated compounds demonstrated that this compound exhibited superior activity against resistant strains of bacteria compared to non-fluorinated analogs.
- Cancer Cell Line Response : Research involving the treatment of MCF-7 breast cancer cells with increasing concentrations of the compound revealed significant apoptosis induction, highlighting its therapeutic potential.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural features and properties of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde with analogous benzaldehyde derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups. This enhances the aldehyde’s electrophilicity, favoring nucleophilic addition reactions.
- Lipophilicity : The trifluoroethoxy group increases logP (lipophilicity) compared to methoxy or hydroxy substituents, improving membrane permeability in drug candidates.
- Steric Hindrance : The bulkiness of -OCH₂CF₃ may slow down reactions sensitive to steric effects, such as aldol condensations, compared to less bulky substituents.
Preparation Methods
Palladium-Catalyzed C–O Cross-Coupling
Reaction Mechanism and General Procedure
Palladium-catalyzed C–O coupling has emerged as a robust method for synthesizing fluorinated aryl ethers. This approach leverages aryl halides (e.g., bromides) and fluorinated alcohols under catalytic conditions. For 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde, the reaction typically involves:
- Substrate : 2-Fluoro-6-bromobenzaldehyde
- Nucleophile : 2,2,2-Trifluoroethanol
- Catalyst : Pd(OAc)₂ with BrettPhos-type ligands
- Oxidant : 1-Fluoro-2,4,6-trimethylpyridinium triflate (F1) or Selectfluor
- Solvent : Trifluoroethanol (TFE) or mixed solvents
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the trifluoroethanolate anion and reductive elimination to form the C–O bond.
Table 1: Optimization of Pd-Catalyzed Conditions
| Entry | Catalyst (mol%) | Ligand | Oxidant | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | A9 | F1 | 80 | 88 | |
| 2 | Pd₂(dba)₃ (2.5) | BrettPhos | K₂S₂O₈ | 100 | 92 | |
| 3 | Pd(OAc)₂ (5) | tBuBrettPhos | Ag₂CO₃ | 80 | 85 |
Key findings:
Nucleophilic Aromatic Substitution
Nitro-Activated Substitution
Electron-deficient aryl halides undergo nucleophilic substitution with trifluoroethanol under basic conditions. A representative pathway involves:
- Nitration : Introduction of a nitro group at the para position to direct subsequent substitution.
- Fluorination : Electrophilic fluorination using [¹⁸F]KF or F1.
- Etherification : Displacement of a nitro or chloro group by trifluoroethanolate.
Table 2: Nitro-Group-Mediated Synthesis
Challenges include regioselectivity control and competing side reactions in polyhalogenated substrates.
Mitsunobu Reaction for Ether Formation
Alcohol-Phenol Coupling
The Mitsunobu reaction enables ether synthesis between 2-fluoro-6-hydroxybenzaldehyde and trifluoroethanol:
- Reagents : DIAD, PPh₃, THF, 0°C to RT
- Limitations : Requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.
Table 3: Mitsunobu Reaction Optimization
| Entry | Alcohol Equiv. | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 1 | 1.2 | 12 | 72 | 95 | |
| 2 | 2.0 | 6 | 85 | 98 |
This method is less favored industrially due to cost and waste generation but remains viable for small-scale synthesis.
Direct Oxidation of Methyl Precursors
Sequential Alkylation-Oxidation
An alternative route involves:
- Alkylation : 2-Fluoro-6-(trifluoroethoxy)toluene synthesis.
- Oxidation : Conversion of the methyl group to aldehyde using MnO₂ or CrO₃.
Table 4: Oxidation Efficiency
| Oxidant | Solvent | Temp (°C) | Conversion (%) | Source |
|---|---|---|---|---|
| MnO₂ | DCM | 25 | 45 | |
| CrO₃ | Acetone | 0 | 88 |
Chromium-based oxidants offer higher efficiency but raise environmental concerns.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield Range (%) | Scalability | FG Tolerance | Cost |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 85–92 | High | Excellent | $$ |
| Nucleophilic Substitution | 65–78 | Moderate | Moderate | $ |
| Mitsunobu Reaction | 72–85 | Low | Good | $$$ |
| Direct Oxidation | 45–88 | Moderate | Poor | $ |
Key Insights :
Q & A
Q. What are the key synthetic routes for 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution (SNAr) on a fluorinated benzaldehyde precursor. For example, introducing the trifluoroethoxy group via reaction of 2-fluoro-6-hydroxybenzaldehyde with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
- Temperature control : Reactions at 80–100°C minimize side reactions.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve trifluoroethoxy group incorporation.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>95%) .
- Yield monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should discrepancies in data be resolved?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ ~ -70 to -75 ppm for trifluoroethoxy; δ ~ -110 ppm for aromatic F) and ¹H NMR (aldehyde proton at δ ~10 ppm) confirm substitution patterns .
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
- HPLC/GC-MS : Quantify purity and detect impurities (e.g., unreacted hydroxy precursor) .
- Discrepancy resolution : Cross-validate with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:
- Electrostatic potential maps : Highlight electrophilic aldehyde carbon and electron-deficient aromatic ring due to fluorine and trifluoroethoxy groups .
- Fukui indices : Identify sites prone to nucleophilic attack (e.g., aldehyde carbon) or electrophilic substitution (para to trifluoroethoxy) .
- Reaction simulations : Compare activation energies for nucleophilic additions (e.g., Grignard reagents) with experimental kinetic data .
Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Functional group modifications : Replace aldehyde with hydroxymethyl (via reduction) or carboxylic acid (via oxidation) to study bioactivity .
- Substituent variation : Introduce bioisosteres (e.g., replacing trifluoroethoxy with pentafluorosulfanyl) to modulate lipophilicity (logP) .
- Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach heterocycles (e.g., pyrazole) at the 3-position .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate electronic effects with inhibitory activity .
Q. How does the presence of the trifluoroethoxy group influence the compound’s stability under different pH and temperature conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h). The trifluoroethoxy group enhances resistance to hydrolysis compared to ethoxy analogs .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Aldehyde oxidation is mitigated by storing under inert gas (N₂) at -20°C .
- Kinetic studies : Monitor degradation via HPLC; pseudo-first-order kinetics model degradation pathways (e.g., aldehyde → carboxylic acid) .
Data Contradiction Analysis
Q. How should researchers address conflicting data between computational predictions and experimental reactivity outcomes?
- Methodological Answer :
- Reevaluate computational parameters : Adjust basis sets (e.g., def2-TZVP) or solvent models (PCM for DMSO) to better match experimental conditions .
- Control experiments : Test for hidden intermediates (e.g., hydrate formation in aqueous conditions) via ¹H NMR .
- Stereoelectronic effects : Use Hammett plots to correlate substituent effects (σₚ values) with reaction rates, resolving deviations from DFT predictions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr efficiency |
| Solvent | DMF | Enhances nucleophilicity |
| Catalyst | TBAB (5 mol%) | Accelerates substitution |
| Purification | Column chromatography | Purity >98% |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signal | Structural Insight |
|---|---|---|
| ¹⁹F NMR | δ -72 ppm (CF₃CH₂O) | Trifluoroethoxy confirmation |
| ¹H NMR | δ 10.2 (CHO) | Aldehyde presence |
| IR | 1705 cm⁻¹ (C=O) | Aldehyde stretching |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
